molecular formula C8H6NNaO5 B13063977 Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

Cat. No.: B13063977
M. Wt: 219.13 g/mol
InChI Key: FGARLMBCCUYBLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides critical insights into functional group alterations upon salt formation. The parent compound’s IR spectrum displays prominent bands for the phenolic O-H stretch (~3200 cm⁻¹), aldehyde C=O stretch (~1680 cm⁻¹), and nitro group asymmetric/symmetric vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹). In the sodium salt, the O-H stretch vanishes due to deprotonation, while the C=O stretch shifts to lower frequencies (~1650 cm⁻¹) as a result of electron density redistribution.

Notably, sodium salts of nitroaromatics exhibit unique C=N vibrational bands near 1660 cm⁻¹ and 1600 cm⁻¹, accompanied by an N→O vibration at ~1170 cm⁻¹. These features, absent in the parent compound, confirm the formation of the ionic species. A comparative IR analysis is summarized in Table 1.

Table 1: Key IR Bands of Parent Compound and Sodium Salt

Functional Group Parent Compound (cm⁻¹) Sodium Salt (cm⁻¹)
Phenolic O-H 3200 (broad) Absent
Aldehyde C=O 1680 1650
Nitro (asymmetric) 1520 1520
Nitro (symmetric) 1340 1340
C=N (ionic) Absent 1660, 1600
N→O (ionic) Absent 1170

Nuclear Magnetic Resonance (NMR) Profiling

The parent compound’s ¹H NMR spectrum (DMSO-d₆) reveals a deshielded aldehyde proton at δ 10.2 ppm, a phenolic hydroxyl proton at δ 12.1 ppm, and aromatic protons between δ 7.5–8.3 ppm. In the sodium salt, the absence of the hydroxyl proton and the paramagnetic effect of sodium ions cause upfield shifts in adjacent aromatic protons. The aldehyde proton remains near δ 10.0 ppm but may split into multiplets due to restricted rotation in the ionic lattice.

¹³C NMR data for 3-nitrobenzaldehyde provide a reference for the nitro-substituted aromatic system. The sodium salt’s carbonyl carbon resonates downfield (~δ 195 ppm) compared to the parent compound (~δ 190 ppm), reflecting enhanced electron withdrawal by the sodium ion. Methoxy and nitro carbons remain largely unchanged, appearing at δ 56 ppm and δ 148 ppm, respectively.

Mass Spectrometric Fragmentation Patterns

The parent compound exhibits a molecular ion peak at m/z 197 ([M]⁺), while the sodium salt’s mass spectrum shows a dominant ion at m/z 219 ([M-Na]⁻). Fragmentation pathways differ markedly: the parent undergoes cleavage at the aldehyde group (loss of CHO, m/z 168 ), whereas the sodium salt favors nitro group elimination (loss of NO₂, m/z 173 ) due to charge stabilization by the sodium ion. Secondary fragments at m/z 121 and m/z 93 correspond to successive losses of methoxy and nitro moieties.

Comparative Analysis with Parent Compound (2-Hydroxy-3-Methoxy-6-Nitrobenzaldehyde)

The sodium salt differs from its parent in three key aspects:

  • Solubility : Ionic character grants the salt higher solubility in aqueous and polar aprotic solvents (e.g., DMSO, methanol), whereas the parent compound is sparingly soluble.
  • Stability : Sodium coordination reduces hygroscopicity and inhibits disproportionation, a common issue in acidic nitroaromatics.
  • Spectroscopy : IR and NMR spectra lack hydroxyl-associated signals but introduce new ionic vibrational modes (C=N, N→O).

These differences underscore the sodium salt’s suitability for applications requiring enhanced stability and processability, such as pharmaceutical intermediates or coordination chemistry precursors.

Properties

Molecular Formula

C8H6NNaO5

Molecular Weight

219.13 g/mol

IUPAC Name

sodium;2-formyl-6-methoxy-3-nitrophenolate

InChI

InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1

InChI Key

FGARLMBCCUYBLN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Table 1: Typical Neutralization Reaction Parameters

Parameter Description
Starting Material 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde
Base Used Sodium hydroxide (NaOH)
Solvent Water or aqueous alcohol (e.g., methanol)
Temperature Room temperature to 50 °C
Reaction Time 30 minutes to 2 hours
Product Isolation Filtration or crystallization

This method is straightforward and commonly employed for preparing sodium salts of phenolic compounds.

Industrial and Laboratory Scale Synthesis Notes

  • The parent compound’s synthesis may involve nitration of 2-hydroxy-3-methoxybenzaldehyde or methoxylation of 2-hydroxy-3-nitrobenzaldehyde, depending on the availability of starting materials.

  • Protection of the aldehyde group during nitration can be necessary to prevent side reactions.

  • The sodium salt form enhances the compound’s solubility in aqueous media and can improve stability for storage and handling.

  • Safety considerations include handling nitro compounds with care due to potential toxicity and reactivity.

Related Synthetic Processes and Analogous Methods

While direct detailed synthetic protocols for this exact compound are limited, relevant processes for related compounds provide insight:

  • Oxidation of Alkali Metal Salts of Nitrobenzaldehyde Derivatives : For example, 2-nitrobenzaldehyde can be prepared by oxidation of alkali metal salts of 2-nitrophenylpyruvic acid using potassium permanganate under controlled temperature and pH conditions, yielding high purity aldehyde intermediates.

  • Crystallization and Purification : Crystallization from solvents such as n-heptane and methyl tert-butyl ether at controlled temperatures (40–55 °C) is used to obtain pure forms of substituted benzaldehydes and their salts.

Summary Table of Preparation Methods

Step Description Key Conditions/Notes
Nitration Electrophilic substitution to introduce nitro group at 6-position Controlled temperature, acid medium
Methoxylation Introduction of methoxy group at 3-position Methylating agents, base catalysis
Formylation/Aldehyde Introduction Introduction or preservation of aldehyde group at 2-position Reimer-Tiemann or Duff reaction
Neutralization to Sodium Salt Reaction of phenolic hydroxyl with sodium hydroxide in aqueous/alcoholic medium Room temp or mild heating, 30 min to 2 hrs
Isolation Filtration or crystallization Solvent choice affects purity and yield

Research Findings and Observations

  • The neutralization step is efficient and yields the sodium salt with minimal side reactions due to mild conditions.

  • The parent compound’s synthesis requires careful control of substitution patterns to avoid undesired isomers.

  • The sodium salt form is more water-soluble, which is advantageous for biological or chemical applications.

  • Literature emphasizes the importance of temperature control during nitration and oxidation steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For example, Schiff bases synthesized from benzaldehyde derivatives have been tested against various bacterial strains, demonstrating promising inhibitory effects .
  • Inhibition of Lipoxygenase :
    • The compound has been studied for its potential to inhibit 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory diseases and cancer metastasis. Inhibitors of this enzyme could be beneficial in treating conditions such as diabetes and Alzheimer's disease .
  • Cancer Research :
    • The compound's derivatives have been explored for their potential in cancer treatment due to their ability to modulate pathways involved in tumor growth and metastasis .

Material Science Applications

  • Polymeric Electrolytes :
    • Benzaldehyde derivatives are used in the synthesis of polymeric materials that serve as solid electrolytes in batteries and fuel cells. The sodium salt form enhances ionic conductivity, making it suitable for electrochemical applications .
    • Table 1: Conductivity of Polymeric Electrolytes
    Polymer TypeConductivity (S/cm)Activation Energy (eV)
    PV-HMB10410^{-4} to 10610^{-6}0.139
    PV-HMB-Na10110^{-1} to 10310^{-3}0.089

Organic Synthesis Applications

  • Synthesis of Complex Molecules :
    • The sodium salt can act as a precursor in the synthesis of more complex organic molecules through condensation reactions. For instance, it has been utilized in the formation of various ligands that can coordinate with metal ions for catalytic processes .
  • Fluorescent Probes :
    • Certain derivatives have been developed into fluorescent probes for detecting environmental pollutants such as nitroaromatics. These probes leverage the unique optical properties imparted by the nitro and methoxy groups .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on Schiff bases derived from benzaldehyde demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in pharmaceutical formulations targeting bacterial infections .
  • Electrochemical Device Development :
    • Research on polymeric electrolytes incorporating sodium salt forms of benzaldehyde derivatives revealed enhanced conductivity and stability in electrochemical devices, indicating their suitability for next-generation energy storage systems .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with similar benzaldehyde derivatives:

Compound Name Substituents (Positions) Functional Groups Solubility (Inference) Key Applications/Reactivity References
2-Hydroxy-3-methoxy-6-nitrobenzaldehyde sodium salt 2-OH, 3-OCH₃, 6-NO₂ Aldehyde, hydroxyl, methoxy, nitro High (sodium salt) Synthetic intermediate, potential pharmacology
2-Hydroxy-5-nitrobenzaldehyde 2-OH, 5-NO₂ Aldehyde, hydroxyl, nitro Moderate Antimicrobial agents, dye synthesis
3-Methoxy-2-hydroxybenzaldehyde 2-OH, 3-OCH₃ Aldehyde, hydroxyl, methoxy Low Flavor/fragrance precursor, metal chelation
4-(Benzyloxy)-3-methoxybenzaldehyde 3-OCH₃, 4-OBn Aldehyde, methoxy, benzyloxy Moderate Organic synthesis (e.g., quinazolines)

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : Sodium salts (e.g., the target compound) exhibit higher aqueous solubility than their neutral counterparts (e.g., 3-methoxy-2-hydroxybenzaldehyde) .
  • Positional effects : The ortho-substituted hydroxyl and methoxy groups in the target compound may sterically hinder reactions at the aldehyde group compared to para-substituted analogues like 2-hydroxy-5-nitrobenzaldehyde .
Pharmacological and Industrial Relevance
  • Nitroaromatic compounds are often explored for antimicrobial and anticancer activities. The target compound’s nitro group may confer similar bioactivity, though direct studies are absent in the evidence .

Biological Activity

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt (CAS No. 111042-36-5) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzaldehyde core with hydroxy, methoxy, and nitro substituents that contribute to its biological properties. The presence of these functional groups influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzaldehyde derivatives, including 2-hydroxy-3-methoxy-6-nitro-.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusInhibition of growth4.69
Escherichia coliModerate activity8.33
Candida albicansAntifungal activity16.69

In vitro tests demonstrate that this compound exhibits significant antibacterial and antifungal activities against various pathogens, with minimal inhibitory concentration (MIC) values indicating effective inhibition of microbial growth .

Cytotoxic Effects

Research has shown that benzaldehyde derivatives can induce cytotoxicity in cancer cell lines. A study investigating the cytotoxicity of related compounds reported IC50 values ranging from 3 to 250 µM against various cancer cell types .

Case Study: Cytotoxicity in Cancer Cells

In a comparative study, the cytotoxic effects of benzaldehyde derivatives were evaluated using the MTT assay:

Compound Cell Line IC50 (µM)
Hydroxy-DPTQHeLa3-5
Methoxy-DPTQMCF-7130-250

The results indicated that compounds with hydroxyl and methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including xanthine oxidase, which is relevant in oxidative stress-related diseases .
  • Cell Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.